Bruceoside-D
Description
Structure
3D Structure
Properties
CAS No. |
167782-22-1 |
|---|---|
Molecular Formula |
C31H40O16 |
Molecular Weight |
668.6 g/mol |
IUPAC Name |
(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid |
InChI |
InChI=1S/C31H40O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h5,7,11-12,14-15,18-25,27,32,35-39H,6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31?/m0/s1 |
InChI Key |
CXVWQUMYRFPSCJ-RJXHQGEXSA-N |
SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |
Synonyms |
bruceoside D |
Origin of Product |
United States |
Origin and Isolation Methodologies of Bruceoside D
Bruceoside-D is a naturally occurring quassinoid glucoside isolated from Brucea javanica (L.) Merr., a shrub belonging to the Simaroubaceae family. frontiersin.orgnih.gov This plant is widely distributed throughout Southeast Asia and has been a subject of extensive phytochemical investigation due to its rich composition of bioactive compounds, particularly quassinoids. frontiersin.orgacs.org These compounds are primarily extracted from the seeds or fruits of the plant. benthamdirect.comnih.govresearchgate.net
The isolation of this compound is a multi-step process that begins with the collection and processing of the plant material, typically the dried and powdered fruits. researchgate.net A general methodology for its extraction and purification involves the following key stages:
Extraction: The powdered plant material is subjected to extraction with a solvent, commonly 95% ethanol (B145695), at room temperature. This process is usually repeated multiple times to ensure a comprehensive extraction of the chemical constituents. researchgate.net
Fractionation: The resulting crude ethanol extract is concentrated under vacuum. It then undergoes a defatting process, often with petroleum ether, to remove lipids. Following this, the extract is sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their solubility. researchgate.net
Chromatographic Separation: The fractions containing the quassinoids are further subjected to various chromatographic techniques for purification. This typically involves column chromatography over silica (B1680970) gel. researchgate.net Elution with a gradient of solvents allows for the separation of individual compounds.
Structure Elucidation: Once isolated, the structure of this compound is determined using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net Chemical transformations may also be employed to confirm the structural details. nih.gov
Research on Other Quassinoids Co Isolated with Bruceoside D
Phytochemical analysis of Brucea javanica has revealed that Bruceoside-D is part of a complex mixture of structurally related quassinoids. frontiersin.orgnih.gov Research focused on isolating this compound has simultaneously led to the identification and characterization of numerous other quassinoid compounds. nih.govresearchgate.net
These co-isolated compounds share the characteristic tetracyclic triterpene core structure of quassinoids but differ in their substitution patterns, particularly in the ester groups attached to the skeleton. frontiersin.orgbenthamdirect.com The investigation of these related compounds is significant for understanding the chemical diversity within Brucea javanica.
A study detailing the isolation of new cytotoxic quassinoid glucosides from Brucea javanica successfully identified Bruceosides D, E, and F. nih.gov Another investigation into the seeds of the same plant led to the isolation of two new quassinoids, javanicolides C and D, and five new quassinoid glucosides, javanicosides B-F, alongside eight other known quassinoids. nih.gov A separate study on the fruits isolated a new minor quassinoid, bruceine M, along with twelve other known quassinoids. researchgate.net
The table below details a selection of quassinoids that have been co-isolated with this compound from Brucea javanica.
| Compound Name | Reference |
|---|---|
| Bruceoside-E | nih.gov |
| Bruceoside-F | nih.gov |
| Javanicolide C | nih.gov |
| Javanicolide D | nih.gov |
| Javanicoside B | nih.gov |
| Javanicoside C | nih.gov |
| Javanicoside D | nih.gov |
| Javanicoside E | nih.gov |
| Javanicoside F | nih.gov |
| Yadanziolide A | nih.gov |
| Yadanziolide C | nih.gov |
| Yadanziolide D | nih.gov |
| Yadanziolide S | nih.gov |
| Bruceine D | nih.gov |
| Bruceine E | nih.gov |
| Brusatol (B1667952) | nih.gov |
| Bruceine M | researchgate.net |
Chemical Synthesis and Analog Development of Bruceoside D
Strategies for Total Synthesis of Bruceoside-D
The total synthesis of complex natural products like quassinoids, including this compound, is a formidable undertaking due to their dense oxygenation and intricate stereogenic carbon arrays. researchgate.netuef.fi While a comprehensive, widely reported total synthesis specifically for this compound is not extensively documented in the available literature, the challenges and strategies employed for other structurally related quassinoids, such as quassin (B1678622) and bruceantin, provide insight into the complexities involved. uef.firesearchgate.netnih.govresearchgate.net
Retrosynthetic analysis, a problem-solving technique in organic chemistry, involves deconstructing a target molecule into simpler starting materials by working backward through a series of imaginary bond cleavages or "disconnections" that correspond to known chemical reactions. acs.orgbeilstein-journals.org For highly oxygenated and polycyclic quassinoids, common strategies in total synthesis often involve the convergent assembly of multiple building blocks to construct the complex ring system. uef.firesearchgate.netnih.gov
Key intermediates in the synthesis of quassinoid skeletons frequently involve the construction of fused and bridged ring systems. For instance, the total synthesis of (+)-quassin, a related quassinoid, has employed a C→ABC→ABCD ring annulation sequence, utilizing key steps such as aldol (B89426) reactions, intramolecular Diels-Alder reactions, and intramolecular acylations. researchgate.net Another approach to polyoxygenated triterpene quassinoids has involved diene-transmissive Diels-Alder cycloadditions. researchgate.net The stereochemical complexity, particularly at positions like C-11, C-12, and C-15 in Bruceoside A (a related compound), further complicates total synthesis, suggesting similar challenges for this compound.
Achieving precise stereochemical control is paramount in the synthesis of natural products with numerous chiral centers, such as this compound. Quassinoids typically possess a high density of stereocenters, and their total synthesis demands highly regioselective and stereocontrolled reactions. uef.firesearchgate.netrsc.org For example, in the synthesis of other quassinoids, strategies have included stereocontrolled epoxidation, epoxymethano-bridge formation, and intramolecular Diels-Alder reactions, which can establish multiple stereogenic centers in a single step. researchgate.netnih.gov The ability to introduce multiple quaternary stereocenters with complete stereochemical control is a significant achievement in the synthesis of complex natural products. researchgate.netnih.gov The inherent stereochemical complexity of the quassinoid core necessitates careful design of synthetic routes to ensure the correct absolute and relative configurations are established throughout the synthesis. uef.fi
Semi-Synthetic Approaches to this compound Derivatives
Given the synthetic challenges associated with the total synthesis of complex quassinoids, semi-synthetic approaches offer a practical alternative for obtaining derivatives and exploring structure-activity relationships. researchgate.netresearchgate.netbioline.org.br Semi-synthesis involves modifying readily available natural products to create new analogs, often by introducing or altering functional groups. researchgate.netnih.gov
Semi-synthetic modifications of quassinoids often target specific positions on the core skeleton to alter their properties. For example, studies on brusatol (B1667952), a close analog of this compound, have shown that modifications at the C-3 position, such as acylation with amino acids, can influence stability and activity. mdpi.comnih.gov The senecioyl group at C-15 is another site amenable to modification, with fluorinated acyl groups being introduced to create new analogs. bioline.org.brnih.gov These modifications aim to explore how changes in specific functional groups affect the compound's interactions. researchgate.netmdpi.com
The following table illustrates examples of modifications and their positions on related quassinoid skeletons, indicating potential sites for this compound modification:
| Quassinoid Analog (Example) | Position of Modification | Type of Modification | Reference |
| Brusatol derivatives | C-3 | Acylation with amino acids | nih.gov |
| Bruceoside C derivatives | C-3, C-15 | Fluorination | bioline.org.br |
| Bruceantin derivatives | C-3, C-15 | Acyl groups (general) | nih.gov |
| Isobrucein B derivatives | C-1, C-12 | Acetylation | bioline.org.br |
This compound itself is a quassinoid glucoside, meaning it contains a sugar moiety (glucose) attached to the quassinoid skeleton via a glycosidic linkage. bioline.org.bracs.org The synthesis of glycosidic analogs involves modifying this sugar component or introducing new sugar moieties. While specific details on the synthesis of this compound glycosidic analogs were not extensively detailed in the search results, general principles of glycosylation apply. Glycosidic bond formation is a critical step in carbohydrate synthesis, involving the reaction of a glycosyl donor with an acceptor. nih.gov Modifications to the sugar moiety can influence the compound's solubility, bioavailability, and interactions with biological targets. researchgate.net Studies on related quassinoids suggest that the addition of a sugar moiety can influence ribosome affinity. researchgate.net
Design and Evaluation of Synthetic this compound Analogs
The design of synthetic this compound analogs is driven by the desire to improve specific properties or explore new biological activities. This often involves rational drug design principles, where structural modifications are made based on existing structure-activity relationship (SAR) data or computational modeling. researchgate.netnih.gov The evaluation of these synthetic analogs is crucial to assess the impact of chemical modifications on their intended properties.
Evaluation typically involves in vitro assays that measure specific biological interactions or activities. For instance, synthetic brusatol derivatives have been evaluated for their anti-settlement activity against barnacles, with compound 3 exhibiting high anti-settlement capacity at an EC value of 0.1475 µg/mL. mdpi.com Similarly, other quassinoid analogs have been assessed for their ability to inhibit protein synthesis or for their cytotoxic activity against various cell lines. bioline.org.brresearchgate.netbioline.org.br
Key aspects of analog evaluation include:
In vitro activity: Measuring the compound's effect on specific cellular processes or targets. For example, some quassinoid analogs are evaluated for their ability to inhibit protein synthesis or their cytotoxic effects on human tumor cell lines. bioline.org.brresearchgate.netbioline.org.br
Structure-Activity Relationships (SAR): Analyzing how specific structural changes correlate with observed biological activities. For instance, for related quassinoids, it has been noted that substituents at the C-2 or C-3 position can decrease compound activity, and that a ketone group and a double bond within a specific ring can be important for inhibition. researchgate.net Oxidation of the C-15 side chain has also been observed to cause deactivation in related compounds. bioline.org.br
The data below summarizes an example of in vitro activity for a related brusatol derivative, highlighting the type of data generated during analog evaluation:
| Compound | EC (µg/mL) against Barnacles | LC/EC Ratio | Resuscitation Rate (%) | Reference |
| Compound 3 (Brusatol derivative) | 0.1475 | 42.2922 | 71.11 | mdpi.com |
This systematic design and evaluation process allows chemists to refine synthetic strategies and develop analogs with modulated properties.
Rational Design Principles for Structural Modification
Rational design principles are fundamental to the strategic modification of natural products like this compound, aiming to optimize their chemical and biological profiles. This approach is guided by a deep understanding of structure-activity relationships (SAR), which correlates specific structural features with observed biological effects.
Key principles in the rational design of quassinoid analogs, including those related to this compound, involve targeting specific functional groups for chemical transformation. These modifications are often undertaken to enhance desired activities, overcome limitations such as solubility, or improve selectivity towards particular biological targets. Common sites for modification in quassinoids include:
Oxygen-containing groups : Hydroxyl groups, carbonyls, and ester linkages are frequently modified through reactions such as esterification, oxidation, or reduction.
Alkyl groups : Methyl or -CH2OH groups can be altered to influence steric and electronic properties.
Glycosyl moieties : As this compound is a glycoside, the sugar unit can be removed (conversion to aglycone) or chemically altered, which can significantly impact bioavailability and activity.
Unsaturated functionalities : Alpha, beta-unsaturated ketone groups and olefinic bonds within the quassinoid skeleton are amenable to various additions or rearrangements.
These modifications are designed to subtly or significantly alter the compound's interaction with biological systems, leading to analogs with potentially improved efficacy or a broader spectrum of activity.
Library Synthesis of Analog Compounds
The development of analog compounds for this compound and other quassinoids frequently involves library synthesis, a systematic approach to create a collection of structurally related molecules. This process typically relies on semi-synthesis, where naturally isolated this compound or other quassinoids serve as starting materials for chemical transformations.
The synthesis of these libraries involves performing various chemical reactions on the parent compound to introduce diverse functionalities or modify existing ones. Common derivatization reactions employed include:
Esterification : Formation of esters from hydroxyl groups is a common modification, potentially altering lipophilicity and membrane permeability.
Glycoside modification/cleavage : The glycosidic bond can be hydrolyzed to yield the aglycone, or the sugar moiety itself can be derivatized.
For instance, the "Butylester of bruceoside D" has been reported as a derivative, illustrating how simple esterification can lead to new analogs. This systematic creation of diverse sets of compounds allows for comprehensive screening and the identification of analogs with optimized properties.
Data Table: Selected this compound and Analog Information
| Compound Name | Molecular Formula | PubChem CID | Notes |
| This compound | C26H34O15 | 10484578 | Naturally occurring quassinoid glycoside |
| Butylester of Bruceoside D | C35H48O16 | Not found | Reported derivative |
Biosynthetic Pathways of Bruceoside D
General Terpenoid Biosynthesis Relevant to Quassinoids
All terpenoids, a vast family of secondary metabolites, are formed through the condensation of two central metabolic intermediates: isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). These C5 prenyl diphosphates are synthesized via two distinct biochemical routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.gov Quassinoids are believed to be derived from the oxidative degradation of triterpene derivatives, specifically from proto-triterpenes such as apo-euphol or apo-tirucallol. nih.govnih.govwikipedia.org
The Mevalonate (MVA) pathway is a crucial route for the biosynthesis of various isoprenoids. In the context of quassinoids, the MVA pathway is responsible for providing the precursors necessary for the synthesis of C15 sesquiterpenes, C27-C29 sterols, and C30 triterpenes and their saponin (B1150181) derivatives. nih.gov For instance, specific quassinoids like eurycomanone (B114608) and eurycomalactone (B1215533) have been linked to the upstream synthesis in the MVA pathway in Eurycoma longifolia. nih.gov
Proposed Biosynthetic Route to Quassinoid Aglycones
The biosynthesis of quassinoids is thought to commence with triterpenoid (B12794562) precursors that undergo a series of intricate modifications, including oxidation, reduction, and rearrangement reactions. nih.govwikipedia.orgnih.gov Recent research has shed light on the early committed steps of quassinoid biosynthesis, revealing a shared pathway with limonoids, leading to a common intermediate known as melianol. nih.govnih.govwikipedia.org
This proposed route begins with 2,3-oxidosqualene (B107256), a key triterpenoid precursor. An oxidosqualene cyclase (OSC) enzyme catalyzes the cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol. nih.govwikipedia.org Following this initial cyclization, a series of oxidative steps occur. Two cytochrome P450 monooxygenases (CYP450s) are involved in sequentially oxidizing tirucalla-7,24-dien-3β-ol, first to dihydroniloticin, and then further to the protolimonoid melianol, which serves as a crucial intermediate in these metabolic pathways. nih.govwikipedia.org In Ailanthus altissima, these early enzymatic steps have been identified to involve an oxidosqualene cyclase (AaTS) and two specific cytochrome P450 monooxygenases, AaCYP71CD4 and AaCYP71BQ17. nih.gov
Glycosylation Mechanisms in Bruceoside-D Formation
This compound is classified as a quassinoid glucoside, indicating that it contains a glucose sugar moiety attached to its quassinoid aglycone structure. metabolomicsworkbench.orgguidetoimmunopharmacology.org Glycosylation is a common post-translational modification in natural product biosynthesis, involving the covalent addition of sugar units to specific amino acids or other functional groups of a molecule. researchgate.netmetabolomicsworkbench.org This process is typically catalyzed by glycosyltransferases (GTs), which facilitate the transfer of sugar moieties from activated sugar nucleotides (e.g., UDP-glucose) to an acceptor molecule. researchgate.netmetabolomicsworkbench.orgguidetopharmacology.org While specific details for the glycosylation of this compound are limited in the available literature, the presence of a glucose unit strongly suggests the involvement of a UDP-glucose dependent glycosyltransferase, similar to the enzymatic glycosylation observed for related quassinoid glucosides like Bruceoside A. nih.gov
Enzymatic Studies in this compound Biosynthesis
Enzymatic studies have begun to elucidate the initial stages of quassinoid biosynthesis, which are fundamental to the formation of the this compound aglycone. The committed steps in the pathway, leading to the protolimonoid melianol, are catalyzed by specific enzymes. These include an oxidosqualene cyclase (OSC) and cytochrome P450 monooxygenases (CYP450s). nih.govnih.govwikipedia.org For example, in Ailanthus altissima, the oxidosqualene cyclase AaTS, along with cytochrome P450s AaCYP71CD4 and AaCYP71BQ17, have been identified as key enzymes in the early stages of quassinoid formation. nih.gov
While comprehensive enzymatic studies focusing solely on the later stages leading directly to this compound are not extensively detailed, the general understanding of glycosylation in natural product biosynthesis implies that the attachment of the glucose moiety to the quassinoid aglycone would be mediated by a specific glycosyltransferase. Further research is needed to identify and characterize the specific enzymes responsible for the complete biosynthetic pathway of this compound, particularly the enzymes involved in the intricate modifications of the triterpene skeleton and the subsequent glycosylation step.
Biological Activities and Mechanistic Investigations of Bruceoside D Pre Clinical
Anti-proliferative and Pro-apoptotic Activities in Cell Lines
Bruceoside-D has been extensively studied for its ability to inhibit cancer cell proliferation and induce programmed cell death, known as apoptosis, across a wide spectrum of human cancer cell lines. These effects are typically observed in a dose- and time-dependent manner, with minimal toxicity to normal control cells nih.govexplorationpub.com.
This compound demonstrates significant anti-proliferative effects against numerous cancer cell lines, including those from non-small-cell lung cancer (NSCLC), pancreatic adenocarcinoma, chronic myeloid leukemia, breast cancer, hepatocellular carcinoma, osteosarcoma, and gastric cancer nih.govexplorationpub.commdpi.comnih.gov.
In NSCLC cell lines, this compound markedly inhibited the proliferation of wild-type A549 and H1650 cells, as well as EGFR-mutant PC-9 and HCC827 cells. For instance, after 72 hours of treatment, the IC₅₀ values for this compound were 1.01±0.11 µg/ml for A549, 1.19±0.07 µg/ml for H1650, 2.28±1.54 µg/ml for PC-9, and 6.09±1.83 µg/ml for HCC827 cells nih.govspandidos-publications.com. These values often indicated a similar or superior anti-NSCLC effect compared to cisplatin (B142131) nih.govspandidos-publications.com. Beyond inhibiting proliferation, this compound also significantly decreased the colony-forming ability and migration of A549 cells nih.gov.
Studies on gastric cancer cell lines, HGC27 and MKN45, revealed IC₅₀ values of 0.32 µM and 1.11 µM, respectively, after 48 hours of treatment nih.gov. In breast cancer, this compound exhibited dose-dependent inhibition of cell proliferation in MCF-7 (non-invasive, ER+) and highly invasive Hs 578T (triple-negative) breast cancer cells, showing high potency with lower drug concentrations compared to other natural products mdpi.com. It has also been shown to inhibit the proliferation of human pancreatic adenocarcinoma cells (PANC-1, SW1990, CAPAN-1), chronic myeloid leukemia (K562), hepatocellular carcinoma cells (Bel7404, HepG2, Hep3B, Huh7, PLC), and osteosarcoma cells (MNNG/HOS, U-2OS, MG-63, Saos-2) explorationpub.com. Importantly, no significant toxicity of this compound was observed against normal control cell lines explorationpub.commdpi.com.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line Type | Cell Line | IC₅₀ (µg/ml) at 72h | IC₅₀ (µM) at 48h | Reference |
| NSCLC | A549 | 1.01 ± 0.11 | - | nih.govspandidos-publications.com |
| NSCLC | H1650 | 1.19 ± 0.07 | - | nih.govspandidos-publications.com |
| NSCLC | PC-9 | 2.28 ± 1.54 | - | nih.govspandidos-publications.com |
| NSCLC | HCC827 | 6.09 ± 1.83 | - | nih.govspandidos-publications.com |
| Gastric Cancer | HGC27 | - | 0.32 | nih.gov |
| Gastric Cancer | MKN45 | - | 1.11 | nih.gov |
| Breast Cancer | MCF-7 | - | 0.7-65 | mdpi.com |
| Breast Cancer | Hs 578T | - | 0.7-65 | mdpi.com |
*Note: IC₅₀ range for this compound, emodin, and scutellarein. This compound showed the highest potency, suggesting its IC₅₀ values would be at the lower end of this range mdpi.com.
This compound effectively induces apoptosis in various cancer cells, a critical mechanism for its anti-cancer activity nih.govexplorationpub.comnih.gov. This pro-apoptotic effect has been confirmed through methods such as Hoechst 33342 staining, flow cytometric analysis (Annexin V-FITC assay), and Western blotting nih.govnih.gov.
A primary mechanism by which this compound induces apoptosis is through the mitochondria-mediated (intrinsic) pathway nih.govexplorationpub.comspandidos-publications.comnih.gov. This compound treatment leads to the disruption of mitochondrial membrane potential (Δψm), an early and irreversible step in apoptosis nih.govspandidos-publications.comnih.gov. This mitochondrial dysfunction is associated with the accumulation of intracellular reactive oxygen species (ROS) and malondialdehyde, and depletion of glutathione (B108866) levels nih.govspandidos-publications.com. The disruption of Δψm facilitates the release of apoptogenic factors, such as cytochrome c, from the mitochondria into the cytoplasm spandidos-publications.comnih.govmdpi.com.
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins nih.govspandidos-publications.commdpi.com. This compound significantly modulates the expression of these proteins, leading to a pro-apoptotic shift. Specifically, it has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and X-linked inhibitor of apoptosis (XIAP) nih.govspandidos-publications.com. Concurrently, this compound enhances the expression levels of pro-apoptotic proteins, including Bax, Bak, and Bad nih.govexplorationpub.comspandidos-publications.com. This imbalance increases the permeability of the mitochondrial membrane, further promoting the release of pro-apoptotic factors spandidos-publications.com.
The induction of apoptosis by this compound involves the sequential activation of caspases, which are key proteases in the execution phase of cell death nih.govexplorationpub.comspandidos-publications.comnih.govmdpi.comharvard.edu. This compound treatment has been shown to induce the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 spandidos-publications.comnih.govharvard.edu. In some instances, it also affects pro-caspase-8, suggesting its involvement in both intrinsic and extrinsic pathways or an amplification loop nih.govexplorationpub.comspandidos-publications.com. For example, Western blotting studies have demonstrated that this compound markedly downregulates the protein expression of pro-caspase-3 and pro-caspase-8 in a dose-dependent manner in A549 cells nih.govspandidos-publications.com. The activation of caspase-3 is a hallmark of apoptotic induction nih.govspandidos-publications.comharvard.edu.
Cell Cycle Modulation
Beyond inducing apoptosis, this compound also modulates the cell cycle, a critical event in cellular division and a valuable target in anti-cancer therapies nih.govexplorationpub.comfrontiersin.orgyoutube.com. In A549 NSCLC cells, this compound significantly increased the percentage of cells in the G0/G1 phase, leading to G0-G1 cell cycle arrest, and concurrently decreased the ratio of cells in the S phase nih.govspandidos-publications.com. This suggests that this compound may inhibit cancer cell proliferation, at least partially, by inducing cell cycle arrest at the G0/G1 phase nih.gov. In osteosarcoma cell lines (MNNG/HOS and U-2OS), this compound-induced inhibition of cellular proliferation was linked to the downregulation of key proteins involved in cell cycle progression, such as Cyclin D1, CDK4, and CDK2 explorationpub.com. Cyclin D1 is crucial for regulating the transition from the G1 to S phase, and its overexpression is often associated with tumorigenesis explorationpub.commdpi.com.
Mechanistic Studies on Molecular Targets and Signaling Pathways
Mechanistic investigations have revealed that this compound exerts its anti-cancer effects by targeting various molecular pathways involved in cell proliferation, survival, and apoptosis.
One significant mechanism involves the modulation of reactive oxygen species (ROS)-mitochondrial-mediated death signaling nih.govspandidos-publications.com. This compound-induced ROS overproduction is a key factor in its anti-proliferative and pro-apoptotic effects, leading to mitochondrial membrane potential depolarization, cytochrome c release, and caspase cascade activation spandidos-publications.comnih.gov. Pretreatment with N-acetylcysteine, a ROS scavenger, significantly attenuated this compound-induced inhibition in A549 cells, highlighting the importance of ROS in its mechanism of action nih.govspandidos-publications.com.
This compound has also been shown to activate specific mitogen-activated protein kinase (MAPK) pathways, including the p38-MAPK and JNK (c-Jun N-terminal kinase) pathways explorationpub.comspandidos-publications.comnih.govnih.gov. Activation of p38-MAPK can induce apoptosis and cell cycle arrest, contributing to tumor suppression nih.gov. Similarly, JNK activation, often mediated by this compound-induced ROS production, can lead to the expression of pro-apoptotic proteins explorationpub.comnih.gov.
Furthermore, this compound's anti-proliferative effects have been linked to the PI3K/Akt signaling pathway. Studies in pancreatic adenocarcinoma cells demonstrated that this compound induces apoptosis involving the activation of p38-MAPK, NF-κB, and ROS-associated PI3K/Akt signaling pathways spandidos-publications.com. In chronic myeloid leukemia K562 cells, it was postulated that the PI3K/AKT and Ras/Raf/extracellular signal-regulated kinase (ERK) pathways were upstream targets of this compound, with attenuated levels of phosphorylated AKT and phosphorylated ERK observed after treatment explorationpub.comnih.gov. The PI3K/AKT pathway is known to regulate cellular proliferation, cell cycle, and apoptosis, and its dysregulation is implicated in various cancers nih.gov.
In hepatocellular carcinoma, this compound has been shown to suppress proliferation by diminishing Wnt translation activity, specifically via β-catenin/JAG1 pathways explorationpub.com. This compound was demonstrated to induce proteasomes that degrade β-catenin and active β-catenin, as well as pro-survival proteins from the transcriptional activities of active β-catenin from the canonical Wnt/β-catenin signaling pathway, which includes the JAG1 protein explorationpub.com.
Table 2: Molecular Targets and Signaling Pathways Modulated by this compound
| Pathway/Target | Effect of this compound | Cancer Models | Reference |
| ROS-mediated signaling | Induces overproduction, leads to mitochondrial dysfunction | NSCLC (A549, NCI-H292) | nih.govspandidos-publications.comnih.gov |
| p38-MAPK pathway | Activation | Pancreatic adenocarcinoma, NSCLC (A549) | explorationpub.comspandidos-publications.com |
| JNK pathway | Activation | NSCLC (A549, NCI-H292, H460) | explorationpub.comnih.govnih.gov |
| PI3K/Akt signaling | Modulation/Inhibition (attenuates phosphorylation) | Pancreatic adenocarcinoma, Chronic Myeloid Leukemia (K562), Breast Cancer (MDA-MB-231) | explorationpub.comspandidos-publications.comnih.gov |
| NF-κB pathway | Inhibition | Pancreatic adenocarcinoma | spandidos-publications.com |
| β-catenin/JAG1 pathways | Suppression of Wnt translation activity, degradation of β-catenin | Hepatocellular Carcinoma | explorationpub.com |
| Notch signaling pathway | Inhibition | Various cancer cell lines (general quassinoid effect, linked to this compound) | nih.govresearchgate.net |
Inhibition of Macromolecule Synthesis (DNA, RNA, Protein)
Preclinical studies have demonstrated that this compound can significantly inhibit the synthesis of essential macromolecules. In tissue culture, Bruceine D (BD) effectively inhibited RNA and protein synthesis in P-388 lymphocytic leukemic cells. Furthermore, the inhibition of DNA synthesis by these compounds appeared to correlate more directly with their anti-neoplastic activity in the in vivo P-388 survival system. nih.gov While specific detailed findings for this compound's direct inhibition of DNA synthesis are less extensively documented compared to RNA and protein synthesis, related quassinoids like Bruceoside A are known to inhibit both DNA and protein synthesis. biosynth.com The broader class of quassinoids, including brusatol (B1667952), has been shown to inhibit protein synthesis, potentially via the inhibition of eukaryotic initiation factor 5A (eIF5A) hypusination. nih.gov
Epigenetic Modifications Induced by this compound
Current preclinical research specifically focusing on epigenetic modifications directly induced by this compound is limited in the available literature. While other quassinoids, such as brusatol, have been noted to marginally inhibit histone phosphorylation nih.gov, direct detailed findings regarding this compound's specific effects on epigenetic markers like DNA methylation or histone modifications are not extensively reported.
Anti-metastatic Effects in in vitro and in vivo Models
This compound has shown promising anti-metastatic effects in various in vitro and some in vivo preclinical models. It has been observed to attenuate the expression of matrix metalloproteinases (MMP2 and MMP9), which are crucial for cancer cell migration and invasion. nih.gov
This compound has demonstrated a notable ability to inhibit cellular migration and invasion across different cancer cell lines. In breast cancer, low concentrations of BD (1 μM to 4 μM) were found to reduce the migratory and invasive capabilities of MDA-MB-231 cells in a dose-dependent manner. nih.gov Similarly, in osteosarcoma, BD-treated MNNG/HOS and U2-OS cell lines exhibited reduced expression of N-cadherin, MMP-2, and MMP-9, all of which are associated with metastatic potential. nih.gov this compound has also been reported to inhibit the proliferation and invasion of hepatocellular carcinoma cells. nih.gov Furthermore, studies on non-small cell lung cancer (NSCLC) cells, specifically A549 cells, revealed that this compound significantly decreased their colony-forming ability and migration. nih.govspandidos-publications.com
This compound plays a role in regulating Epithelial-Mesenchymal Transition (EMT) markers, a process crucial for cancer metastasis. In MDA-MB-231 breast cancer cells, treatment with this compound abrogated the loss of E-cadherin and the overexpression of vimentin (B1176767) and β-catenin, suggesting a reversal or partial reversal of the EMT program. nih.govmdpi.com In osteosarcoma cell lines, this compound treatment led to reduced expression of N-cadherin, MMP-2, and MMP-9, which are recognized EMT biomarkers. nih.gov Evidence also suggests that this compound treatment can lead to an upregulation of genes negatively correlated with EMT and a downregulation of genes positively correlated with EMT. mdpi.com EMT is characterized by the overexpression of transcriptional factors such as SNAIL1/2 and TWIST1/2, alongside dysregulation of key proteins like E-cadherin, N-cadherin, vimentin, and β-catenin. nih.gov
Table 1: Effects of this compound on Cellular Migration and Invasion
| Cancer Cell Line | Effect on Migration/Invasion | Key Markers/Observations | Reference |
| MDA-MB-231 (Breast Cancer) | Reduced migratory and invasive capabilities (dose-dependent) | Upregulation of E-cadherin, downregulation of vimentin and β-catenin; reversal of EMT | nih.govmdpi.com |
| MNNG/HOS, U2-OS (Osteosarcoma) | Reduced migration | Reduced expression of N-cadherin, MMP-2, MMP-9 | nih.gov |
| Hepatocellular Carcinoma | Inhibited invasion | - | nih.gov |
| A549 (NSCLC) | Significantly decreased migration and colony-forming ability | - | nih.govspandidos-publications.com |
Anti-parasitic Activities
Beyond its anti-cancer properties, this compound has demonstrated anti-parasitic activities in preclinical investigations. This compound exhibited in vitro anti-tuberculosis activity against Mycobacterium tuberculosis, although the inhibition was low (7% at 12.5 µg/ml). prota4u.org
Research into the anti-malarial potential of quassinoids from Brucea javanica, including this compound, has yielded promising results in preclinical models. Bruceine D, along with Bruceine A and B, and brusatol, has shown in vivo activity against Plasmodium berghei infections in mice following oral administration. prota4u.org Furthermore, Bruceine A, B, and C demonstrated potent in vitro activity against a multi-drug resistant Plasmodium falciparum strain. prota4u.org While Bruceolide, a derivative from bruceoside, has exhibited potent in vitro anti-malarial activity against P. falciparum comparable to chloroquine, and potent in vivo activity against P. berghei in mice researchgate.net, specific detailed in vivo anti-malarial efficacy data solely for this compound is less explicit in the provided sources, often being grouped with other quassinoids. The anti-parasitic activity of bruceine A and D may be linked to their mechanism of inhibiting protein synthesis. researchgate.net
Anti-tuberculosis Research in in vitro Models
This compound has been investigated for its potential anti-tuberculosis activity in in vitro models. Studies have shown that this compound exhibits a low level of activity against Mycobacterium tuberculosis, with a reported 7% inhibition at a concentration of 12.5 µg/mL.
In addition to in vitro biological assays, in silico studies have explored the potential of this compound as an antitubercular agent. Molecular docking analysis suggested that this compound could act as an inhibitor of the InhA enzyme, a crucial target in Mycobacterium tuberculosis. This in silico investigation indicated that this compound forms six hydrogen bond interactions with key amino acid residues of the InhA protein, including Tyr82, His135, Lys160, and Asp161. The ring-A and -D of this compound were found to contribute two hydrogen bonds each, while ring-C and -E each contributed one. The MolDock score for this compound was reported as -149.86 Kcal/mol, with a hydrogen bond energy of -11.77 Kcal/mol, suggesting a favorable binding affinity to the InhA enzyme.
These findings suggest a potential, albeit low, direct in vitro activity and a theoretical basis for its mechanism of action through enzyme inhibition, warranting further investigation.
Structure Activity Relationship Sar Studies of Bruceoside D
Correlating Structural Motifs with Biological Potency
The biological activities of quassinoids, including Bruceoside-D, are intrinsically linked to their complex polycyclic structures and specific functional groups. Key structural motifs within the quassinoid scaffold have been identified as crucial determinants of their biological potency.
Ring System and Functional Groups: The core picrasane (B1241345) ABCD-ring skeleton is essential. Specific partial structures, such as a carbonyl group in ring A, an α,β-unsaturated carbonyl or a methylenedioxy bridge in ring C, and a β-lactone in ring D, have been identified as prerequisites for certain activities, such as antifeedant and insecticidal properties. schrodinger.com
Hydroxylation and Esterification: The presence and position of oxygen-containing groups, including hydroxyl (-OH), carbonyl (C=O), or methoxyl (-OCH3) groups, significantly influence activity. These groups are frequently located at positions C-1, C-2, and C-11 to C-15 in C20-type quassinoids. researchgate.net For instance, the hydroxylation of the ketone group at the C-2 position has been noted as a primary factor affecting the herbicidal activity of bruceines D-F. dovepress.com
The following table summarizes some observed correlations between structural features and biological activities for quassinoids, which are broadly applicable to this compound due to its structural class:
| Structural Motif | Impact on Activity (Quassinoid Class) | Reference |
| Carbonyl in Ring A | Required for antifeedant and insecticidal activity. | schrodinger.com |
| α,β-unsaturated carbonyl or methylenedioxy in Ring C | Required for antifeedant and insecticidal activity. | schrodinger.com |
| β-lactone in Ring D | Required for antifeedant and insecticidal activity. | schrodinger.com |
| Hydroxylation at C-2 (ketone) | Main factor affecting herbicidal activity (e.g., Bruceine D-F). | dovepress.com |
| C-15 Ester Side Chain | Key determinant for pharmacological activity, including potent cytotoxicity (e.g., in CRC models). | uef.finih.gov |
Identification of Pharmacophore Elements for Specific Activities
Based on extensive SAR studies of quassinoids, the pharmacophore elements, representing the essential structural features responsible for their biological activity, can be inferred. For the quassinoid class, these elements generally include:
The α,β-unsaturated ketone in Ring A: This moiety is frequently cited as crucial for various biological effects, likely participating in interactions with biological targets. uef.fi
The C-15 ester side chain: This side chain plays a significant role in modulating activity, suggesting it is involved in specific receptor binding or enzymatic interactions. uef.finih.gov
These elements, in combination with the specific stereochemistry and the presence of various oxygen functionalities across the fused ring system, constitute the pharmacophore responsible for the diverse biological actions observed in quassinoids, including this compound.
Impact of Glycosylation on Biological Activity
This compound is characterized by its glycosidic nature, meaning it contains a sugar moiety attached to the quassinoid aglycone. Glycosylation, the attachment of sugar units to a molecule, can profoundly impact the biological activity of natural products by influencing their solubility, stability, bioavailability, and interaction with biological targets. nih.govmdpi.commdpi.com
For this compound and other bruceosides, the glycosidic linkage is a key structural feature differentiating them from non-glycosylated quassinoids (bruceines). For instance, Bruceosides A and B are recognized as novel antileukemic quassinoid glycosides, indicating that the sugar component may be essential for their antileukemic properties. frontiersin.org Furthermore, Bruceosides D, E, and F have demonstrated selective cytotoxicity against various cancer cell lines, including melanoma, renal cancer, and non-small cell lung cancer, with specific log GI50 values. frontiersin.org This suggests that the glycoside structure contributes to their potent and selective cytotoxic activities.
While general glycosylation can have varied effects on enzyme activity (stimulating or inhibiting), substrate recognition, specificity, and binding affinity nih.govmdpi.commdpi.com, for bruceosides, the presence of the sugar moiety appears to be linked to their distinct biological profiles, particularly their antileukemic and cytotoxic effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the physicochemical properties and structural features of a set of compounds and their observed biological activities. researchgate.netlibretexts.orgsrmist.edu.in This approach is invaluable for predicting the biological properties of new or unsynthesized analogs and for guiding the rational design of compounds with improved efficacy or reduced toxicity. researchgate.netlibretexts.orgsrmist.edu.in
For quassinoids, including this compound analogs, QSAR studies involve several essential steps:
Selection of Data Set and Descriptors: A collection of compounds with known structures and biological activities is chosen. Molecular descriptors (e.g., lipophilic, electronic, steric, and geometric parameters) are then computed to numerically represent their physicochemical and structural properties. libretexts.orgsrmist.edu.in
Variable Selection: Statistical methods are employed to select the most relevant descriptors that significantly correlate with the biological activity. libretexts.orgsrmist.edu.in
Model Construction: A mathematical model (e.g., regression or classification) is built to relate the selected descriptors to the biological activity. libretexts.orgsrmist.edu.in
Validation: The constructed QSAR model is rigorously validated using internal (e.g., cross-validation) and external (prediction on new test compounds) methods to ensure its robustness and predictive power. libretexts.orgnih.gov
QSAR modeling has been applied to quassinoids to understand their anticancer and anti-HIV activities, among others. ijpsr.comresearchgate.netconicet.gov.ar While specific QSAR models directly focused solely on this compound analogs are less commonly detailed in general literature, the principles and methodologies of QSAR are applicable to this compound and its derivatives. Such models would help in identifying the precise quantitative contributions of various structural modifications to the observed biological effects of this compound.
Analytical Methodologies for Bruceoside D Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are indispensable for separating Bruceoside-D from complex mixtures, allowing for its accurate detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for assessing the purity and determining the content of this compound. It offers a robust platform for separating the compound from other constituents in plant extracts or synthesized samples. For instance, the purity of "bruceine D" (a closely related quassinoid often co-occurring with this compound, and sometimes referred to interchangeably in literature, though distinct entities in some chromatographic analyses researchgate.netresearchgate.netdovepress.com) has been determined to be greater than 98.0% using HPLC with a diode-array detector (DAD) spandidos-publications.com.
In the quantitative determination of quassinoids from Brucea javanica, HPLC systems commonly utilize C18 columns. A typical setup might involve a Cosmosil C18 column (4.6×250 mm, 5 μm) with a gradient elution program using water and methanol (B129727) as mobile phases, at a flow rate of 1.0 mL/min hilarispublisher.com. While specific detailed parameters for this compound (PubChem CID: 10484578) are less frequently cited in the provided search results, related quassinoids like bruceoside B, bruceoside A, and brusatol (B1667952) have been effectively quantified using HPLC with detection at 221 nm, suggesting a similar detection wavelength for this compound due to shared chromophoric properties hilarispublisher.com.
Table 1: Representative HPLC Parameters for Quassinoid Analysis
| Parameter | Typical Value/Description | Source |
| Column Type | C18 (e.g., Cosmosil 4.6×250 mm, 5 μm; Zorbax SBC-18) | hilarispublisher.comnih.gov |
| Mobile Phase | Water-Methanol gradient; Acetonitrile-Deionized Water (0.1% formic acid) | hilarispublisher.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | hilarispublisher.comnih.gov |
| Detection | Diode-Array Detector (DAD) | spandidos-publications.com |
| Wavelength | 221 nm (for related quassinoids) | hilarispublisher.com |
| Purity Assessment | >98.0% (for bruceine D) | spandidos-publications.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly valuable for the detection and quantification of this compound in complex matrices such as biological samples (e.g., rat plasma) or crude plant extracts nih.govnih.gov. It is considered a "gold standard" for measuring various metabolites due to its ability to simultaneously quantify multiple analytes and overcome limitations of other assay types amegroups.org.
In chromatographic fingerprint analysis of Brucea javanica extracts, this compound has been identified by LC/MS with a retention time of 10.6 minutes researchgate.netresearchgate.netdovepress.com. This demonstrates its utility in characterizing the complex chemical profile of natural sources. For quantitative analysis in rat plasma, an LC-MS/MS method for "bruceine D" (PubChem CID: 441788) involved separation on a Luna C18 column (2.1 × 50 mm, 1.7 μm) using a mobile phase of acetonitrile (B52724) and 0.1% formic acid in water at a flow rate of 0.25 mL/min nih.gov. Detection was performed in multiple reaction monitoring (MRM) mode using electrospray positive ionization (ESI) or negative ESI mode. For "bruceine D", specific precursor-to-product ion transitions of m/z 411.2→393.2 (positive ESI) nih.gov or m/z 409.2 → 373.2 (negative ESI) nih.gov have been monitored. The total chromatography time for each run can be as short as 3.5 minutes nih.gov.
Table 2: Representative LC-MS/MS Parameters for Quassinoid Analysis
| Parameter | Typical Value/Description | Source |
| Column Type | C18 (e.g., Luna C18 2.1 × 50 mm, 1.7 μm; Zorbax SBC-18) | nih.govnih.gov |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water | nih.govnih.gov |
| Flow Rate | 0.25 - 0.5 mL/min | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
| Ionization | Electrospray Ionization (ESI), positive or negative mode | nih.govnih.gov |
| Bruceoside D (CID 10484578) Retention Time | 10.6 min (in LC/MS fingerprint) | researchgate.netresearchgate.netdovepress.com |
| Bruceine D (CID 441788) Transitions (m/z) | 411.2→393.2 (positive ESI); 409.2→373.2 (negative ESI) | nih.govnih.gov |
Spectroscopic Techniques for Structural Confirmation in Research
Spectroscopic techniques are fundamental for elucidating and confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule researchgate.netpsu.edursc.org. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, researchers can deduce the complete structure of a compound. While specific NMR data directly attributed to this compound (PubChem CID: 10484578) in the provided search results is limited, the structure of closely related "bruceine D" (PubChem CID: 441788) has been confirmed by comparing its ¹H and ¹³C NMR spectra with published literature spandidos-publications.com. The comprehensive assignment of resonances often involves advanced 2D NMR techniques such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC rsc.org.
Mass Spectrometry (MS) plays a crucial role in structural confirmation by determining the molecular weight of this compound and providing characteristic fragmentation patterns researchgate.netpsu.educurrenta.denih.gov. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), enables the precise determination of the molecular ion's mass, allowing for the confident assignment of its elemental composition currenta.denih.gov. Further structural insights are gained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions provide clues about the compound's substructures and connectivity psu.educurrenta.denih.gov. The ESI-MS technique has been used in the identification of "bruceine D" spandidos-publications.com. In HPLC analysis, mass spectrometry (both positive and negative modes) has been used to identify various quassinoids, including "bruceine D", based on their molecular and dimeric ions hilarispublisher.com.
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized for the detection and quantification of compounds like this compound that possess chromophores, which are structural features that absorb light in the UV or visible regions of the electromagnetic spectrum dovepress.comresearchgate.nettechnologynetworks.comsci-hub.se. This technique measures the amount of light absorbed or transmitted by a sample at discrete wavelengths technologynetworks.com. The resulting absorption spectrum, typically a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are unique to a particular compound or class of compounds technologynetworks.comsci-hub.se. For instance, DAD analysis (which integrates UV-Vis detection) of related quassinoids such as bruceoside B, bruceoside A, and brusatol showed a maximum absorption at 221 nm, indicating the presence of chromophores absorbing in the UV region hilarispublisher.com. This suggests that this compound, as a quassinoid, would also exhibit characteristic UV absorption, making UV-Vis spectroscopy valuable for its detection and potentially for monitoring its concentration in solutions.
Sample Preparation Strategies for Biological Matrices in Research
The analysis of this compound in biological matrices would typically necessitate robust sample preparation strategies to isolate the compound from the complex biological environment, remove interfering substances, and concentrate the analyte for sensitive detection. Common approaches in bioanalysis for similar compounds often involve techniques such as protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). However, specific protocols, detailed research findings, or associated data tables (e.g., recovery rates, matrix effects, precision, and accuracy data) pertaining directly to this compound in biological matrices are not widely reported.
This compound has been identified as one of the major components in aqueous extracts of Brucea javanica using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC/MS). For the analysis of such plant extracts, chromatographic fingerprinting has been employed. An example of conditions used for identifying this compound (among other components) in an aqueous Brucea javanica extract by LC/MS involved:
Mobile Phases: A mixture of 0.1% formic acid and 1 g/L ammonium (B1175870) acetate (B1210297) solution in water (Mobile Phase A) and 0.1% formic acid and 1 g/L ammonium acetate solution in methanol (Mobile Phase B). nih.gov
Gradient Elution: A gradient program was utilized, starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B over the run. nih.gov
Flow Rate: Typically fixed at 0.4 mL/min. nih.gov
Column Temperature: Maintained at 40°C. nih.gov
Detection: Electrospray Ionization (ESI) in negative mode was used for mass spectrometry, with this compound identified at a specific retention time. nih.gov
While these parameters illustrate how this compound can be characterized in a plant extract, the translation to biological matrices would require additional, specific sample preparation steps designed to handle the unique challenges posed by blood, plasma, urine, or tissue homogenates (e.g., high protein content, endogenous interferences). Due to the limited available data specifically detailing the extraction and purification of this compound from biological matrices, comprehensive research findings and interactive data tables on this specific aspect cannot be provided.
Advanced Research Methodologies and Computational Approaches
Application of Omics Technologies to Bruceoside-D Research
Omics technologies, such as proteomics and metabolomics, offer a holistic view of biological systems, providing crucial data for deciphering the mechanisms of action of natural products like this compound magtechjournal.comnih.gov.
Proteomics involves the large-scale study of proteins, providing insights into their structures, functions, and interactions within biological systems. In the context of this compound research, proteomics is instrumental in identifying the specific protein binding partners and cellular targets through which the compound exerts its effects nih.gov.
Various mass spectrometry-based structural proteomics techniques are employed for drug target identification and validation, offering deep insights into drug-protein interactions nih.govbiognosys.com. These methods include affinity-based assays, where drug probes are used to capture target proteins, and approaches based on protein stability changes, such as Drug Affinity Responsive Target Stability (DARTS) and Limited Proteolysis (LiP) nih.govbiognosys.comeuropeanreview.org. These techniques help to characterize both on- and off-target binding events within cells, which is crucial for understanding a compound's full biological profile and de-risking drug development biognosys.com. For Bruceoside D, proteomics has been specifically utilized, leading to the identification of nine potential targets magtechjournal.com. Quantitative proteomics can further enhance the precision of target identification and validation nih.govbiognosys.comresearchgate.net.
Metabolomics is the comprehensive study of small molecule metabolites found within biological systems, including biofluids and tissues nih.gov. This omics discipline is vital for understanding how a compound like this compound influences metabolic processes and for identifying altered metabolic pathways nih.govmdpi.comfrontiersin.org.
In conjunction with proteomics, metabolomics has been applied to study Bruceoside D, contributing to a broader understanding of its biological impact magtechjournal.com. The primary technologies used in metabolomics are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which enable qualitative and quantitative detection of endogenous and exogenous metabolites nih.govfrontiersin.org. Tools such as MetaboAnalyst facilitate comprehensive metabolomics data analysis, interpretation, and integration, enabling detailed metabolic pathway analysis by combining pathway enrichment and topology analysis for various species metaboanalyst.ca. By analyzing changes in metabolite profiles, researchers can infer the metabolic pathways affected by this compound, providing clues about its mechanism of action nih.govmdpi.com.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques have revolutionized target and drug discovery by providing efficient in silico methods to predict and analyze molecular interactions, significantly accelerating the identification of biological targets and lead compounds mdpi.commdpi.com.
Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a small molecule (ligand), such as this compound, within the active site of a target macromolecule, typically a protein nih.govopenaccessjournals.comjscimedcentral.com. This method is crucial for identifying potential drug candidates and elucidating the fundamental biochemical processes underlying ligand-protein interactions nih.govjscimedcentral.comnih.gov. It provides insights into various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which govern the stability of the ligand-protein complex nih.govjscimedcentral.com.
In a study investigating potential antituberculosis agents from Brucea javanica, Bruceoside F and Bruceoside D were subjected to molecular docking against the InhA enzyme of Mycobacterium tuberculosis nih.gov. Bruceoside F demonstrated the lowest MolDock score, indicating a strong binding affinity, and also exhibited significant hydrogen bond interactions. Bruceoside D also showed favorable hydrogen energy binding nih.gov.
Here is a table summarizing the MolDock scores and hydrogen bond interactions for Bruceoside F and Bruceoside D against the InhA enzyme, as well as reference compounds:
| Compound | MolDock Score (Kcal/mol) | Hydrogen Bond Interaction (Kcal/mol) |
| Bruceoside F | -190.76 nih.gov | -11.83 nih.gov |
| Bruceoside D | N/A | -11.77 nih.gov |
| N-(4-Methylbenzoyl)-4-Benzylpiperidine (4PI, Native Ligand) | -120.61 nih.gov | N/A |
| Isoniazid (INH, Reference Drug) | -54.44 nih.gov | N/A |
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over a fixed period, providing a dynamic "evolution" of the system nih.govwikipedia.org. By numerically solving Newton's equations of motion for interacting particles, MD simulations offer near-realistic insights into a compound's behavior within a biological target mdpi.comwikipedia.orgnih.gov.
These simulations are essential for understanding macromolecular structure-to-function relationships and are increasingly valuable in drug discovery and pharmaceutical development nih.govmdpi.com. MD can provide critical insights into the dynamics and function of identified drug targets, explore conformational changes, and analyze ligand binding events nih.govnih.govmdpi.com. Furthermore, MD simulations can refine and validate molecular docking predictions by providing a more comprehensive view of the stability and dynamics of protein-ligand complexes, including parameters like RMSD, SASA, and hydrogen bond occupancy mdpi.com. Molecular simulations have been applied to study Bruceoside A, indicating their utility in understanding the dynamic behavior of Bruceosides medjrf.com.
In silico screening, also known as virtual screening, is a computational approach employed to investigate disease-related targets, design potential therapeutic molecules, optimize their compatibility, and simulate their interactions with biological systems mdpi.com. This method is a powerful tool in early-stage drug discovery, enabling the rapid identification of potential drug candidates from large databases mdpi.commdpi.comdrugtargetreview.com.
It is widely used for hit identification and drug repurposing, where existing drugs are screened against new targets nih.govdrugtargetreview.comtci-thaijo.org. For instance, in silico studies have screened compounds from Brucea javanica, including Bruceoside derivatives, to identify potential inhibitors against enzymes like the InhA enzyme of Mycobacterium tuberculosis nih.gov. This approach significantly reduces the time and resources traditionally required for experimental screening, providing a cost-effective and environmentally sustainable alternative mdpi.com.
Network Pharmacology Approaches for Multi-target Effects
Network pharmacology is an advanced computational approach that investigates the complex interactions between drugs, their targets, and disease-related biological networks, moving beyond the "one-drug, one-target" paradigm to explore multi-target therapeutic effects. nih.govtandfonline.comnih.gov This methodology is crucial for understanding how compounds may modulate multiple pathways simultaneously to achieve therapeutic outcomes or to identify potential off-target effects. nih.govtandfonline.com
In the context of this compound, network pharmacology studies have begun to explore its potential multi-target effects. One study identified this compound as having nine potential targets within a network pharmacology framework. magtechjournal.com However, specific details regarding these targets and the precise pathways elucidated for this compound through such analyses are not extensively detailed in the readily available literature. In contrast, for closely related compounds like Bruceine D, network pharmacology has been applied to predict target proteins and key pathways, such as ESR1, HSP90AA1, ANXA5, EGFR, CASP7, and CCNA2, with a strong binding affinity to the EGFR signaling pathway highlighted through molecular docking and verified by cell-based assays. nih.gov
In Vitro and In Vivo Model Systems for Mechanistic Elucidation
The elucidation of the mechanistic actions of chemical compounds relies heavily on a combination of in vitro (cell-based) and in vivo (animal) model systems. These models provide insights into cellular and molecular interactions, as well as systemic effects within a living organism.
Cell Culture Models (2D and 3D)
Cell culture models are fundamental tools for initial mechanistic studies of chemical compounds. Two-dimensional (2D) cell cultures, where cells grow as a monolayer on flat surfaces, are widely used due to their simplicity and cost-effectiveness. nih.gov However, 2D models often fail to fully mimic the complex physiological environment of tissues in vivo, including cell-cell and cell-extracellular matrix interactions, cellular morphology, and polarity. nih.govmdpi.comoncotarget.com
Three-dimensional (3D) cell culture models, such as spheroids, organoids, or cells embedded in hydrogel matrices, offer a more physiologically relevant environment. nih.govmdpi.comoncotarget.com These models allow for the formation of complex cell-cell and cell-environment interactions, maintain more natural cell morphology and polarity, and can better replicate the in vivo response to drugs, including potential drug resistance observed in solid tumors. mdpi.comoncotarget.comnih.gov
For this compound, specific detailed research findings using 2D or 3D cell culture models for mechanistic elucidation are limited in the provided search results. While its parent plant Brucea javanica and other quassinoids derived from it, such as Bruceine D, have been extensively studied in various cancer cell lines (e.g., NSCLC, cervical cancer, hepatocellular carcinoma, pancreatic adenocarcinoma, leukemia) demonstrating anti-proliferative effects, induction of apoptosis, and cell cycle arrest, these specific findings are primarily attributed to Bruceine D. nih.govnih.govnih.gov
Animal Models of Disease (e.g., xenograft models)
Animal models, particularly xenograft models, are indispensable for evaluating the in vivo efficacy and mechanistic actions of potential therapeutic compounds. Xenograft models involve implanting human tumor cells or tissues into immunodeficient mice, allowing for the study of tumor growth, metastasis, and response to treatment within a living system. These models can be subcutaneous or orthotopic, with orthotopic models generally providing a more accurate representation of the tumor microenvironment. Patient-Derived Xenografts (PDX) and Cell line-Derived Xenografts (CDX) are common types used in preclinical drug discovery.
Specific detailed in vivo research findings directly attributing mechanistic actions or significant anti-tumor activity to isolated this compound in animal models, such as xenograft studies, are not extensively detailed in the provided search results. While the aqueous extract of Brucea javanica, which contains this compound, has been shown to suppress the growth of xenograft tumors (e.g., H1975 cells in nude BALB/c mice), direct and isolated this compound's in vivo mechanistic data is scarce. tandfonline.com Other quassinoids like Bruceine D and Brusatol (B1667952) have demonstrated in vivo anti-tumor effects and mechanistic insights in xenograft models, including effects on protein synthesis and Nrf2 pathway inhibition. pnas.orgresearchgate.netnih.gov
Challenges and Future Research Directions for Bruceoside D
Elucidation of Remaining Unknown Mechanisms of Action
While Bruceoside-D (also referred to as Bruceine D) has demonstrated pronounced anticancer activities, its biological mechanisms are not yet fully explored sci-hub.se. Research has proposed that its actions involve cytokine inhibitions, oxidative stress responses, and various signaling pathways, including mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways scienceopen.com. For instance, this compound has been shown to induce apoptosis in pancreatic cancer cells through the accumulation of reactive oxygen species (ROS) and inactivation of the PI3K/Akt signaling pathway sci-hub.se. It also impacts the ROS-mediated p38-MAPK and NF-κB pathways sci-hub.se. Despite these insights, the in-depth in vitro and in vivo anti-cancer mechanisms of this compound still require further elucidation sci-hub.se. The structure-activity relationship of its inhibitory effects has only been elucidated very recently, indicating ongoing efforts to understand how its chemical structure dictates its biological functions dovepress.com. Furthermore, the exact mechanisms, including potential targets and biological processes, for Brucea javanica constituents like this compound in various conditions, such as cervical cancer, are not yet fully understood alfa-chemistry.com.
Optimization of Synthetic Strategies for Analogs
The optimization of synthetic strategies for this compound analogs is a critical area for future research. Current synthetic approaches to generate new derivatives with enhanced activities often involve modifications of free hydroxyl groups scienceopen.com. However, the chemical modification of natural products like this compound can be a painstaking task due to their complex synthetic processes, posing a bottleneck in the progression of natural products in research uni.lu. There is a need for more efficient and streamlined methods for preparing analog libraries and directly assessing their biological activities uni.lu. Advanced computational methods, such as machine learning and retrosynthesis models, are emerging tools that could potentially optimize the generation of synthetic routes for complex molecules, including this compound analogs, by considering criteria like material costs, yields, and step counts citeab.com. Improving manufacturing economics through higher product yields, enhanced reaction conditions, and waste reduction are also important considerations for optimizing the synthesis of active pharmaceutical ingredients (APIs) like this compound for research purposes nih.gov.
Exploration of Novel Biological Activities and Targets
Brucea javanica, the source of this compound, is known to contain chemical compounds exhibiting a wide array of bioactivities, including anti-cancer, anti-bacterial, and anti-diabetic effects scienceopen.com. This broad spectrum suggests that this compound itself may possess undiscovered biological activities and target novel pathways. While its antineoplastic properties are extensively studied, impacting pathways like PI3K/AKT/mTOR, JAK/STAT, and JAG1/Notch, and showing potential anti-inflammatory effects, its full range of targets and activities is still being explored nih.gov. This compound has been associated with at least nine known targets, implying further potential for identifying additional molecular interactions nih.gov. Future research should aim to systematically explore these less-investigated areas, leveraging high-throughput screening and advanced biological assays to uncover new therapeutic applications beyond its established anti-cancer effects alfa-chemistry.com.
Development of Advanced Delivery Systems for Research Applications (non-clinical)
A significant challenge for this compound, like many active components from Brucea javanica, is its poor water solubility and low bioavailability citeab.com. These properties can limit its effective concentration and distribution in research models, hindering comprehensive in vitro and in vivo studies. Consequently, the development of advanced delivery systems is urgently needed to improve its bioavailability for research applications citeab.com. Examples include self-nanoemulsifying drug delivery systems, which have been explored for this compound in the context of anti-ulcerative colitis research scienceopen.com. Such innovative delivery methods, including nanoparticulate formulations, can enhance solubility, improve stability, and facilitate targeted delivery within research models, thereby enabling more accurate and reproducible studies of this compound's biological effects citeab.com, wikidata.org.
Addressing Research Gaps in Pharmacokinetic Behavior in Animal Models
A comprehensive understanding of this compound's pharmacokinetic (PK) behavior in animal models is crucial for its research and development. While Bruceosides are generally absorbed, their bioavailability can be low, reported as less than 6% for bruceines scienceopen.com. A significant research gap exists in fully understanding the drug metabolism of this compound in vitro and in vivo, including whether any adverse metabolites are produced dovepress.com. Pharmacokinetic studies in animal models are pivotal for understanding absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for predicting drug behavior and optimizing experimental designs hznu.edu.cn, oaepublish.com. Addressing these gaps will provide critical data for designing more effective and reliable animal studies, thereby bridging the gap between laboratory findings and potential future applications hznu.edu.cn,.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of this compound's biological effects, the integration of multi-omics data is a crucial future research direction. Multi-omics approaches combine data from various "omics" technologies, such as genomics (study of the entire genome), transcriptomics (RNA transcripts), proteomics (proteins), metabolomics (small molecules or metabolites), and epigenomics (DNA modifications). This integrated approach provides a holistic view of complex biological systems, revealing the intricate flow of biological information from DNA to RNA to proteins and ultimately to metabolic functions. By integrating diverse omics datasets, researchers can uncover deeper insights into how this compound interacts with and influences biological processes, highlighting the interrelationships of biomolecules and their functions,. This will enable a more complete picture of its regulatory landscape and phenotypic effects, moving beyond single-omics analyses that often capture only a simplified view of a biological system,.
Compound Names and PubChem CIDs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
